![molecular formula C21H21N3O3S B2657499 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide CAS No. 1448125-42-5](/img/structure/B2657499.png)
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide
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Overview
Description
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an oxazole ring, a thiophene moiety, and a tetrahydroisoquinoline unit
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multi-step organic reactionsCommon reagents used in these reactions include acyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the thiophene and oxazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .
Scientific Research Applications
Neuropharmacological Potential
Research has indicated that compounds with oxazole and tetrahydroisoquinoline moieties exhibit significant activity against neurodegenerative diseases. The structure of the compound suggests potential interactions with acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Inhibitors of AChE can help increase acetylcholine levels, thereby improving cognitive function in affected individuals.
Case Study:
A study exploring similar compounds demonstrated that modifications to the oxazole ring can enhance AChE inhibition. The synthesized derivatives exhibited IC50 values in the low micromolar range, indicating strong inhibitory activity. Molecular docking studies suggested favorable binding interactions with the active site of AChE, which could be explored further for the compound .
Anti-inflammatory Activity
The thiophene moiety in this compound may contribute to its anti-inflammatory properties. Compounds containing thiophene rings have been studied for their ability to inhibit pro-inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study:
In silico studies have shown that similar compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in the synthesis of leukotrienes that mediate inflammatory responses. The docking studies revealed promising binding affinities, suggesting that the compound could be optimized further for enhanced anti-inflammatory activity .
Synthesis Techniques
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide typically involves multi-step organic reactions including cyclization and acylation processes. The use of commercially available reagents simplifies the synthesis and enhances reproducibility.
Biological Assays
Once synthesized, biological evaluation through various assays (e.g., AChE inhibition assays and anti-inflammatory assays) is crucial to determine the efficacy of the compound. These assays help establish a quantitative measure of biological activity and guide further modifications to improve potency.
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-fluorobenzoic acid
- 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}benzoic acid
- 3-{4-(5-Chloro-3-pyridinyl)-2-[2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-pyrrolidinyl]-3-[(trans-4-methylcyclohexyl)methyl]-3H-imidazo[4,5-c]pyridin-6-yl}-1,2,4-oxadiazol-5(4H)-one .
Uniqueness
What sets 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide apart from similar compounds is its unique combination of structural features, which confer distinct chemical reactivity and biological activity. The presence of the oxazole, thiophene, and tetrahydroisoquinoline units in a single molecule allows for versatile applications and interactions with various molecular targets .
Biological Activity
Overview
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C19H19N3O3. It features an oxazole ring and a tetrahydroisoquinoline moiety, which are known for their diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C19H19N3O3 |
IUPAC Name | This compound |
SMILES | Cc1noc(C)c1CC(NCc(cccn1)c1Oc1ccccc1)=O |
InChI | InChI=1S/C19H19N3O3/c20-17(21)16(18)14(12)13(22)15(24)19(23)11(10)9(8)7(6)5(4)3/h6-8H,3-5H2,1-2H3,(H,22,24) |
Antimicrobial Properties
Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial activity. The oxazole and thiophene components of this compound may contribute to its efficacy against various pathogens. For instance:
- Antitubercular Activity : Studies have shown that compounds with similar structures exhibit strong bactericidal activity against Mycobacterium tuberculosis strains. This suggests that the compound may possess potential as an antitubercular agent by inhibiting mycolic acid synthesis and escaping metabolic degradation by human liver microsomes .
The proposed mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the oxazole ring allows for binding to active sites on target proteins, potentially leading to inhibition or modulation of their activity.
Cytotoxicity and Selectivity
Preliminary studies suggest that this compound exhibits low cytotoxicity towards eukaryotic cells while maintaining high selectivity towards microbial targets. This characteristic is crucial for developing therapeutic agents that minimize adverse effects in human cells while effectively targeting pathogens .
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Antimycobacterial Activity : A series of 2-amino derivatives were synthesized and tested for their ability to inhibit M. tuberculosis. Compounds with structural similarities to our target compound demonstrated improved metabolic stability and reduced cytotoxicity .
- Structure–Activity Relationships (SAR) : Research focusing on SAR has highlighted the importance of specific functional groups in enhancing biological activity. Modifications to the oxazole and thiophene rings can lead to significant variations in antimicrobial efficacy .
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-13-18(14(2)27-23-13)11-20(25)22-17-6-5-15-7-8-24(12-16(15)10-17)21(26)19-4-3-9-28-19/h3-6,9-10H,7-8,11-12H2,1-2H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFROYAPTHNWPLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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